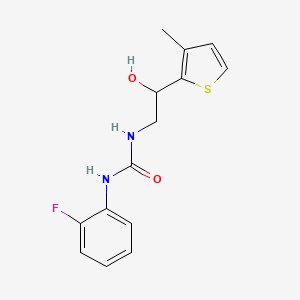
1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique chemical structure and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Electron Transport Layer in Polymer Solar Cells 1-(2-Fluorophenyl)-related urea compounds have been explored in the context of polymer solar cells. A study by (Wang et al., 2018) demonstrated the use of urea-doped ZnO as an efficient electron transport layer in inverted polymer solar cells. This approach improved the power conversion efficiency significantly, suggesting potential applications in solar energy.
Synthesis of Hydroxamic Acids and Ureas Research by (Thalluri et al., 2014) presents a methodology for synthesizing ureas and hydroxamic acids from carboxylic acids, highlighting a single-pot, racemization-free approach. This method offers a more environmentally friendly and cost-effective way to produce these compounds, which could be useful in various chemical processes.
Investigating Clastogenicity and SCEs The study of nitrosoureas, including compounds similar to 1-(2-Fluorophenyl) urea, has been conducted to understand their clastogenicity and induction of sister-chromatid exchanges in cells. (Thust et al., 1980) explored this aspect, which is important for understanding the genetic impacts of these compounds.
Antipathogenic Activity of Thiourea Derivatives Compounds structurally related to 1-(2-Fluorophenyl) urea have been examined for their antipathogenic properties. (Limban et al., 2011) investigated a variety of acylthioureas for their interaction with bacterial cells. The results of this study could guide the development of new antimicrobial agents.
Neuropeptide Y5 Receptor Antagonists Research into neuropeptide Y5 receptor antagonists has included the synthesis and study of compounds related to 1-(2-Fluorophenyl) urea. (Fotsch et al., 2001) explored various analogues for their potential in treating conditions related to this receptor, opening avenues for novel therapeutic strategies.
Corrosion Inhibition in Steel The use of urea derivatives in corrosion inhibition has been explored, with relevance to compounds like 1-(2-Fluorophenyl) urea. (Bahrami & Hosseini, 2012) studied the effect of specific urea compounds in protecting mild steel from corrosion, which is significant for industrial applications.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2S/c1-9-6-7-20-13(9)12(18)8-16-14(19)17-11-5-3-2-4-10(11)15/h2-7,12,18H,8H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRISNJVXMNRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)
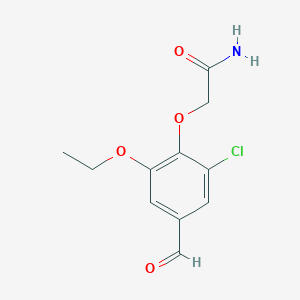
![[1,3-Dimethyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-acetic acid methyl ester](/img/structure/B2998524.png)
![N-Methyl-N-[(2-pyrazol-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2998527.png)
![2-Cyclopropyl-1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2998528.png)
![1-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-3-phenylurea](/img/structure/B2998532.png)
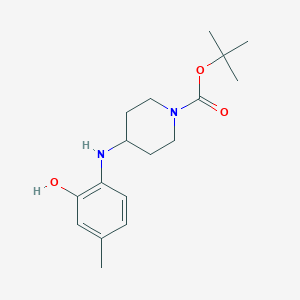
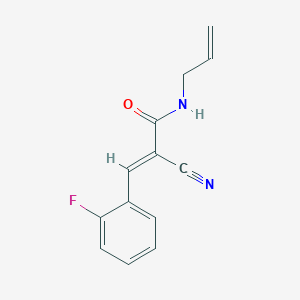
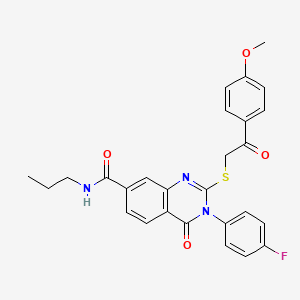
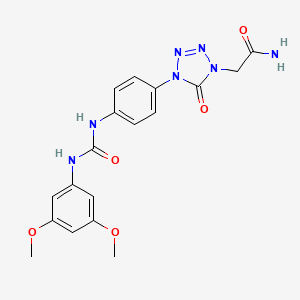
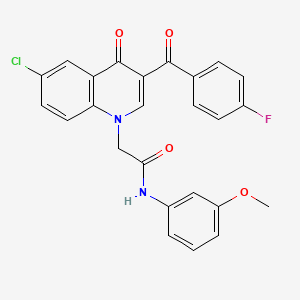
![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)
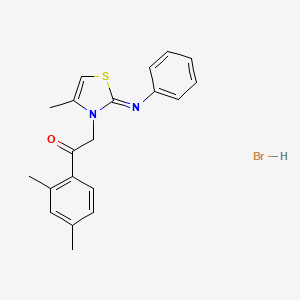
![2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2998542.png)